molecular formula C14H10N4O5 B1669809 丹曲林 CAS No. 7261-97-4

丹曲林

货号 B1669809
CAS 编号: 7261-97-4
分子量: 314.25 g/mol
InChI 键: OZOMQRBLCMDCEG-VIZOYTHASA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Dantrolene is a direct-acting skeletal muscle relaxant. It is used to help relax certain muscles in your body. It relieves the spasms, cramping, and tightness of muscles caused by certain medical problems such as multiple sclerosis (MS), cerebral palsy, stroke, or injury to the spine .


Synthesis Analysis

The general synthesis of dantrolene analogues with various substituents on its phenyl ring has been developed via palladium-catalyzed cross-coupling reactions, the Stille or Suzuki reaction, as the key step .


Molecular Structure Analysis

Dantrolene is a hydantoin derivative . Crystallographic and computational analysis of dantrolene crystal structures was performed by dissecting the properties of individual molecules and searching for the differences in tendency to form hydrogen bonding patterns and characteristic packing features .


Chemical Reactions Analysis

Intra-lot and inter-lot variability in the spectra of Dantrolene was measured in the Drug Quality Study (DQS) using Fourier transform near-infrared spectrometry (FTNIR). Spectra of 69 vials from lot 20REV01A contained two groups when scanned with an FTNIR .


Physical And Chemical Properties Analysis

Dantrolene is a lipophilic hydantoin derivative . Some physical-chemical properties of dantrolene have been studied. The solubility was measured in the range 20–37° C, at pH 5.4, 7.4 and 9.4 .

科学研究应用

Treatment of Malignant Hyperthermia

Dantrolene: is primarily known as the only therapeutic treatment for malignant hyperthermia (MH) , a rare pharmacogenetic disorder. MH is triggered by certain anesthetics and can lead to a fatal rise in body temperature and muscle rigidity. Dantrolene acts by inhibiting the ryanodine receptors, which are crucial for calcium recruitment in striatal muscles and the brain .

Neuroprotection in Alzheimer’s Disease

Research suggests that Dantrolene may serve as a neuroprotective agent in Alzheimer’s Disease (AD). It’s proposed to work through multiple mechanisms, including calcium antagonism, inhibition of monoamine oxidase B and acetylcholinesterase, cytoprotection from oxidative insult, and activation of carnitine/acylcarnitine carrier .

Selectivity for Ryanodine Receptor Isoforms

Dantrolene exhibits selectivity among ryanodine receptor isoforms, which are integral to calcium signaling in cells. While it inhibits RyR1 and RyR3 channels, RyR2 channels in the heart are typically unresponsive unless under pathological conditions. This selectivity is significant for its application in skeletal muscle relaxation without affecting cardiac muscles .

Potential Use in Cardiac Arrhythmias

Under certain pathological conditions, the RyR2 channel becomes sensitive to Dantrolene. This suggests a potential therapeutic application for Dantrolene in treating cardiac arrhythmias, where abnormal calcium release plays a role .

Drug Repurposing for Multitarget Activity

Dantrolene is being investigated for repurposing as a multitarget agent. Its involvement in calcium homeostasis makes it a candidate for addressing various molecular targets involved in neurodegeneration, beyond its traditional use in MH .

Skeletal Muscle Relaxant

As an intracellularly acting skeletal muscle relaxant, Dantrolene is used to treat MH by directly inhibiting the RyR1 channel, thus suppressing aberrant calcium release from the sarcoplasmic reticulum. This application is crucial in preventing the rapid consumption of energy stores and ATP during an MH episode .

作用机制

Target of Action

Dantrolene primarily targets the ryanodine receptors (RYR) . These receptors are intracellular calcium-release channels expressed on the surface of the sarcoplasmic reticulum . They play a crucial role in muscle contraction by mediating the release of calcium from the sarcoplasmic reticulum .

Mode of Action

Dantrolene acts by binding to the ryanodine receptor 1 (RYR1) and decreasing intracellular calcium concentration . This action depresses excitation-contraction coupling in skeletal muscle, thereby inhibiting the release of calcium from the sarcoplasmic reticulum . This is an essential step in muscle contraction .

Biochemical Pathways

The inhibition of calcium release by Dantrolene affects the biochemical pathway of muscle contraction. By binding to the ryanodine receptors, Dantrolene prevents the release of calcium ions from the sarcoplasmic reticulum . This action disrupts the excitation-contraction coupling process in muscle cells, leading to muscle relaxation .

Pharmacokinetics

Dantrolene is rapidly metabolized and has a bioavailability of approximately 70% . It is metabolized in the liver and excreted through the bile duct and kidneys . A study on the pharmacokinetics of Dantrolene during treatment showed that a one-compartment model with first-order absorption and elimination was sufficient to characterize Dantrolene pharmacokinetics . The clearance estimate for Dantrolene was 0.43 mL/(min*kg) and the volume of distribution was 0.61 L/kg .

Result of Action

The primary result of Dantrolene’s action is the reduction of muscle contraction. By inhibiting the release of calcium ions from the sarcoplasmic reticulum, Dantrolene lessens excitation-contraction coupling in muscle cells . This leads to muscle relaxation and is the basis for its use in the treatment of conditions like malignant hyperthermia and muscle spasticity .

Action Environment

The action of Dantrolene can be influenced by various environmental factors. For instance, the presence of other drugs can affect its efficacy. It has been noted that intravenous treatment with Dantrolene and concomitant calcium channel blocker treatment may lead to severe cardiovascular collapse, abnormal heart rhythms, myocardial depressions, and high blood potassium . Therefore, the patient’s overall health status, other medications, and individual physiological factors can all influence the action, efficacy, and stability of Dantrolene.

安全和危害

Dantrolene is associated with injection site reactions including redness, rash, swelling, localized pain, thrombophlebitis, and tissue necrosis . It can cause life-threatening liver damage, especially if you take high doses .

未来方向

Dantrolene has been successfully investigated for its potential as a neuroprotecting small molecule in several animal models of Alzheimer’s disease (AD). Nevertheless, its effects at a molecular level, namely on putative targets involved in neurodegeneration, are still scarcely known . Key recommendations include: the dosing regimen of dantrolene should be based on actual body weight, dantrolene should be available wherever volatile anaesthetics or succinylcholine are used, and 36 vials of dantrolene should be immediately available with a further 24 vials available within 1 h .

属性

IUPAC Name

1-[(E)-[5-(4-nitrophenyl)furan-2-yl]methylideneamino]imidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N4O5/c19-13-8-17(14(20)16-13)15-7-11-5-6-12(23-11)9-1-3-10(4-2-9)18(21)22/h1-7H,8H2,(H,16,19,20)/b15-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZOMQRBLCMDCEG-VIZOYTHASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC(=O)N1N=CC2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(=O)NC(=O)N1/N=C/C2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N4O5
Record name DANTROLEN
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20088
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70873546
Record name [4-(5-{(E)-[(2,4-Dioxoimidazolidin-1-yl)imino]methyl}furan-2-yl)phenyl](hydroxy)oxoammonium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70873546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Crystals (in aqueous DMF). (NTP, 1992)
Record name DANTROLEN
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20088
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Solubility

Low (146 mg/L), SLIGHTLY SOL IN WATER; MORE SOL IN ALKALINE SOLN; ORANGE POWDER /DANTROLENE SODIUM SALT HEMIHEPTAHYDRATE/
Record name Dantrolene
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01219
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name DANTROLENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3050
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

Dantrolene depresses excitation-contraction coupling in skeletal muscle by binding to the ryanodine receptor 1, and decreasing intracellular calcium concentration. Ryanodine receptors mediate the release of calcium from the sarcoplasmic reticulum, an essential step in muscle contraction., DANTROLENE /PRODUCES RELAXATION &/ REDUCES CONTRACTION OF SKELETAL MUSCLE BY DIRECT ACTION ON EXCITATION-CONTRACTION COUPLING, PERHAPS BY DECR AMT OF CALCIUM RELEASED FROM SARCOPLASMIC RETICULUM. ...IT DOES NOT IMPAIR POLYSYNAPTIC REFLEXES PREFERENTIALLY AS DO CENTRALLY ACTING MUSCLE RELAXANTS. DANTROLENE DIMINISHES FORCE OF ELECTRICALLY INDUCED TWITCHES...WITHOUT ALTERING MUSCLE ACTION POTENTIALS.../&/ REDUCES REFLEX MORE THAN VOLUNTARY CONTRACTION. .../IT/ DOES NOT AFFECT NEUROMUSCULAR TRANSMISSION, NOR...CHANGE ELECTRICAL POTENTIAL PROPERTIES OF SKELETAL MUSCLE MEMBRANES. IN PATIENTS WITH UPPER MOTONEURON LESIONS, SPASTICITY IS GENERALLY DIMINISHED...& FUNCTIONAL CAPACITY IS OFTEN IMPROVED., DANTROLENE & 5-HYDROXYDANTROLENE INHIBITED RAT MUSCLE CONTRACTION RESPONSES IN DOSE-DEPENDENT MANNER IN VIVO & IN VITRO. 5-HYDROXYDANTROLENE WAS LESS POTENT THAN DANTROLENE., DANTROLENE INHIBITS CALCIUM 2+ ION (CA2+) RELEASE FROM THE SARCOPLASMIC RETICULUM OF FROG MUSCLE., IN RAT DIAPHRAGM PREPN DANTROLENE HAD NO EFFECT ON CONTRACTURES INDUCED BY 2,4-DINITROPHENOL, BUT REDUCED SIGNIFICANTLY THE CONTRACTURE PRODUCED BY K+. THE MAJOR ACTION OF DANTROLENE APPEARS TO BE ON THE SARCOLEMMA, WHICH MAY BE THE SITE OF THE MALIGNANT HYPERPYREXIA ABNORMALITY., DANTROLENE ADDED TO PREPN OF VOLTAGE-CLAMPED MYELINATED FROG NERVE FIBERS SHIFTED THE POTENTIAL-DEPENDENT PARAMETERS DESCRIBING SODIUM ION (NA+) PERMEABILITY TOWARDS MORE NEGATIVE MEMBRANE POTENTIALS. APPARENTLY, A CHANGE IN THE NEGATIVE SURFACE CHARGE OF THE MEMBRANE IS INDUCED.
Record name Dantrolene
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01219
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name DANTROLENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3050
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Dantrolene

Color/Form

CRYSTALS FROM AQ DIMETHYLFORMAMIDE

CAS RN

7261-97-4, 833480-90-3
Record name DANTROLEN
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20088
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Dantrolene [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007261974
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dantrolene
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01219
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name [4-(5-{(E)-[(2,4-Dioxoimidazolidin-1-yl)imino]methyl}furan-2-yl)phenyl](hydroxy)oxoammonium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70873546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dantrolene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.027.895
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DANTROLENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F64QU97QCR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name DANTROLENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3050
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

534 to 536 °F (NTP, 1992), 279-280 °C, 279 °C
Record name DANTROLEN
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20088
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Dantrolene
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01219
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name DANTROLENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3050
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dantrolene
Reactant of Route 2
Reactant of Route 2
Dantrolene
Reactant of Route 3
Reactant of Route 3
Dantrolene
Reactant of Route 4
Reactant of Route 4
Dantrolene
Reactant of Route 5
Reactant of Route 5
Dantrolene
Reactant of Route 6
Reactant of Route 6
Dantrolene

Q & A

A: Dantrolene primarily targets the ryanodine receptor (RyR) [, , , ]. It exhibits high-affinity, monophasic inhibition of RyR calcium channel function, specifically in skeletal muscle []. This interaction appears to occur directly at the RyR complex, limiting its activation by calcium (Ca2+) and calmodulin [, ].

A: Dantrolene demonstrates selectivity for the skeletal muscle ryanodine receptor (RyR1) over the cardiac isoform (RyR2) []. While dantrolene can inhibit both RyR1 and RyR2, cardiac sarcoplasmic reticulum vesicle function remains unaffected by dantrolene at concentrations that inhibit skeletal muscle RyR1 [].

A: By inhibiting RyR, dantrolene effectively reduces the release of Ca2+ from the sarcoplasmic reticulum (SR), a key event in excitation-contraction coupling in skeletal muscle [, , ]. This leads to decreased intracellular Ca2+ levels and a decrease in muscle contractility [, , ].

A: Yes, calmodulin (CaM) is essential for dantrolene's inhibitory effect on RyR1 and RyR2 []. Dantrolene's inhibitory effect on single RyR channels in lipid bilayers was only observed after adding physiological concentrations of CaM []. This highlights the importance of considering the physiological context when studying drug-target interactions.

ANone: Dantrolene sodium, the commercially available form of the drug, has a molecular formula of C14H9N4O5Na and a molecular weight of 336.24 g/mol.

A: While the provided articles do not delve into detailed spectroscopic characterization of dantrolene, high-performance liquid chromatography (HPLC) methods have been employed to quantify dantrolene and its metabolite, 5-hydroxydantrolene, in plasma samples [, , , ].

ANone: The provided articles primarily focus on the pharmacological aspects of dantrolene and do not provide specific details on its material compatibility or stability under various environmental conditions.

ANone: Dantrolene is not known to possess catalytic properties. Its primary mode of action involves binding to the ryanodine receptor and modulating its activity rather than catalyzing a chemical reaction.

A: While the provided research articles predate the widespread application of advanced computational techniques to drug discovery, one study used a virtual screening approach to identify dantrolene and ondansetron as potential inhibitors of acetylcholinesterase (AChE) []. This highlights the potential of computational methods for identifying new drug targets and exploring the polypharmacology of existing drugs.

A: Dantrolene is commercially available as dantrolene sodium for injection. The reconstitution process requires mixing the lyophilized powder with a significant volume of sterile water, which can be time-consuming, especially in emergency situations [].

A: Recent developments have led to a low-volume, ready-to-use formulation of dantrolene for injection, which offers significant advantages in terms of preparation time and ease of administration, especially in emergency settings like malignant hyperthermia crises []. This underscores the ongoing efforts to improve drug formulations for enhanced patient care.

ANone: The provided articles primarily focus on the scientific and clinical aspects of dantrolene and do not provide detailed information on specific SHE regulations.

A: Dantrolene can be administered both intravenously and orally [, ]. Oral bioavailability of dantrolene is relatively high, and a specific oral regimen with multiple doses achieved protective plasma levels for 6-18 hours after administration in MH-susceptible patients [].

A: The elimination half-life of dantrolene was determined to be 15.8 ± 6.0 hours after oral administration []. This relatively long half-life allows for less frequent dosing and sustained therapeutic effects.

A: Metoclopramide, a prokinetic drug, was found to significantly increase the AUC of dantrolene in patients with spinal cord injury []. This suggests a potential drug interaction that could lead to increased dantrolene exposure.

A: Dantrolene is primarily metabolized in the liver []. The primary metabolic pathway involves hepatic microsomal enzymes, specifically the cytochrome P450 (CYP) system. Studies have identified CYP1A1, CYP1A2, and CYP3A as the major isozymes involved in dantrolene hydroxylation [].

A: The primary metabolite of dantrolene is 5-hydroxydantrolene, formed by hepatic microsomal hydroxylation [, ]. Other metabolites include conjugates of hydroxydantrolene with glucuronic acid or sulfate, as well as products resulting from nitroreductase metabolism, like aminodantrolene and its conjugates [].

ANone: Dantrolene's efficacy has been investigated in various in vitro and in vivo models. These include:

  • Isolated muscle preparations: Dantrolene's effects on muscle contractility have been studied using isolated muscle preparations from various species, including barnacle giant muscle fibers [], frog skeletal muscle [], and human uterine muscle [].
  • Mdx mice: This mouse model of Duchenne muscular dystrophy has been extensively used to study the potential therapeutic benefits of dantrolene [, , ].
  • Swine models of malignant hyperthermia: These models have been instrumental in establishing the efficacy of dantrolene for the prevention and treatment of malignant hyperthermia [, , ].

A: Dantrolene is an FDA-approved drug for the treatment of malignant hyperthermia []. Clinical trials have demonstrated its effectiveness in reducing the incidence and severity of MH episodes during anesthesia [].

A: While the provided articles do not discuss specific mechanisms of resistance to dantrolene, variations in response to dantrolene have been observed in patients with catecholaminergic polymorphic ventricular tachycardia (CPVT1), a genetic disorder caused by mutations in the RyR2 gene []. Patients with mutations in or near the transmembrane domain of RyR2 showed less responsiveness to dantrolene compared to those with mutations in the N-terminal or central cytosolic regions [].

A: While the provided articles do not specifically address targeted delivery strategies for dantrolene, research on improving its formulation, such as the development of low-volume, ready-to-use formulations [], could indirectly enhance its delivery and therapeutic efficacy.

A: High-performance liquid chromatography (HPLC) is the primary analytical method employed for quantifying dantrolene and its metabolites in plasma samples [, , , ].

ANone: The provided articles primarily focus on the pharmacological and clinical aspects of dantrolene and do not provide detailed information regarding its environmental impact or degradation.

A: The low aqueous solubility of dantrolene has presented challenges in formulating it for intravenous administration. Traditional formulations require reconstitution with a large volume of sterile water, which can be time-consuming [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。